D-[4-13C]Glucose
Overview
Description
N-T-Butylhydroxylamine, also known as N-tert-Butylhydroxylamine, is an organic compound with the molecular formula C₄H₁₁NO. It is a derivative of hydroxylamine where the hydrogen atom is replaced by a tert-butyl group. This compound is known for its antioxidant properties and has been studied for its potential neuroprotective effects .
Mechanism of Action
Target of Action
D-[4-13C]Glucose is a variant of glucose, the most commonly occurring isomer of glucose . The primary targets of glucose are the cells of the body, where it acts as an essential energy source. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Mode of Action
This compound, like its non-isotopic counterpart, is involved in the metabolic processes of the body. It is generated during photosynthesis involving water, carbon, and sunlight in plants, and is produced in humans via hepatic gluconeogenesis and the breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Biochemical Pathways
This compound is involved in several biochemical pathways. The total aerobic metabolism of glucose can produce up to 36 ATP molecules . Glucose can act as precursors to generate other biomolecules such as vitamin C .
Result of Action
The result of this compound action is the provision of energy to the cells of the body. It is an essential energy source for many organisms, and its metabolism results in the production of ATP, the body’s main energy currency .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-T-Butylhydroxylamine can be synthesized through various methods. One common method involves the reaction of tert-butylamine with hydroxylamine-O-sulfonic acid. The reaction is typically carried out in an aqueous medium at a controlled temperature to yield N-T-Butylhydroxylamine .
Industrial Production Methods
In industrial settings, N-T-Butylhydroxylamine is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-T-Butylhydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: It can be oxidized to form N-tert-butyl nitroxide, a stable free radical.
Reduction: It can be reduced to tert-butylamine.
Substitution: It reacts with thionyl chloride to form O-chlorosulfinylbenzohydroximoyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thionyl chloride is used in the presence of carbon tetrachloride as a solvent.
Major Products Formed
Oxidation: N-tert-butyl nitroxide
Reduction: tert-butylamine
Substitution: O-chlorosulfinylbenzohydroximoyl chloride
Scientific Research Applications
Chemistry: It is used as a spin trapping agent to study free radicals.
Industry: It is used in the synthesis of α-ketoamides and 3-spirocyclopropanated 2-azetidinones.
Comparison with Similar Compounds
N-T-Butylhydroxylamine is unique due to its tert-butyl group, which enhances its stability and antioxidant properties compared to other hydroxylamines. Similar compounds include:
N-Benzylhydroxylamine: Also an antioxidant but less stable than N-T-Butylhydroxylamine.
N-Methylhydroxylamine: Another hydroxylamine derivative with antioxidant properties but different stability and reactivity profiles.
N-T-Butylhydroxylamine stands out due to its enhanced stability and effectiveness in reducing oxidative stress, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CDAWROFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467202 | |
Record name | D-[4-13C]Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84270-10-0 | |
Record name | D-[4-13C]Glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?
A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].
Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?
A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:
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